molecular formula C13H17NO2 B5794494 1-[(4-methylphenoxy)acetyl]pyrrolidine

1-[(4-methylphenoxy)acetyl]pyrrolidine

Cat. No.: B5794494
M. Wt: 219.28 g/mol
InChI Key: BTZXCNBLVVTTQY-UHFFFAOYSA-N
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Description

1-[(4-methylphenoxy)acetyl]pyrrolidine is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a pyrrolidine ring attached to an acetyl group, which is further connected to a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenoxy)acetyl]pyrrolidine typically involves the reaction of 4-methylphenol with chloroacetyl chloride to form 4-methylphenoxyacetyl chloride. This intermediate is then reacted with pyrrolidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenoxy)acetyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Products may include 4-methylphenoxyacetic acid or 4-methylphenoxyacetone.

    Reduction: The major product would be 1-[(4-methylphenoxy)ethanol]pyrrolidine.

    Substitution: Depending on the nucleophile, various substituted phenoxyacetyl pyrrolidines can be formed.

Scientific Research Applications

1-[(4-methylphenoxy)acetyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenoxy)acetyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The phenoxy group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenoxy)acetyl]pyrrolidine
  • 1-[(4-methoxyphenoxy)acetyl]pyrrolidine
  • 1-[(4-fluorophenoxy)acetyl]pyrrolidine

Uniqueness

1-[(4-methylphenoxy)acetyl]pyrrolidine is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This methyl group can affect the compound’s hydrophobicity, steric interactions, and overall stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-4-6-12(7-5-11)16-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZXCNBLVVTTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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